![molecular formula C15H22N2O2 B5194772 methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate, also known as MMDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMDM belongs to the class of benzodiazepines and has been found to exhibit anxiolytic and sedative effects. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been extensively studied in animal models for its anxiolytic and sedative effects. It has been found to reduce anxiety-like behavior in mice and rats, as well as induce sedation and hypnosis. Additionally, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been investigated for its potential use in treating alcohol withdrawal syndrome and epilepsy.
Wirkmechanismus
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction of neuronal excitability, leading to the observed anxiolytic and sedative effects.
Biochemical and Physiological Effects:
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been found to have a short half-life and is rapidly metabolized in the liver. It is primarily excreted in the urine, with less than 5% of the compound being excreted unchanged. methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been found to have minimal effects on liver enzymes and does not induce liver toxicity. However, it has been found to have some adverse effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has several advantages for lab experiments, including its high purity, availability, and well-established synthesis method. Additionally, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been extensively studied in animal models, making it a reliable tool for investigating the GABA-A receptor. However, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has some limitations, including its short half-life and rapid metabolism, which can make it difficult to maintain consistent blood levels in animal models.
Zukünftige Richtungen
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has shown promise in preclinical studies for its anxiolytic and sedative effects. Future research could investigate the potential therapeutic applications of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate in treating anxiety disorders, alcohol withdrawal syndrome, and epilepsy. Additionally, research could focus on developing analogs of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate that have improved pharmacokinetic properties and reduced adverse effects on the cardiovascular system.
Conclusion:
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It acts on the GABA-A receptor, leading to anxiolytic and sedative effects. methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has several advantages for lab experiments, including its high purity and availability. However, it has some limitations, including its short half-life and rapid metabolism. Future research could investigate the potential therapeutic applications of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate and develop analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate involves the reaction of 4-methyl-1,4-diazepane with methyl 4-bromobenzoate in the presence of a palladium catalyst. The reaction yields methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized for high yield and purity, making methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate readily available for scientific research.
Eigenschaften
IUPAC Name |
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFFPUFJUCRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)

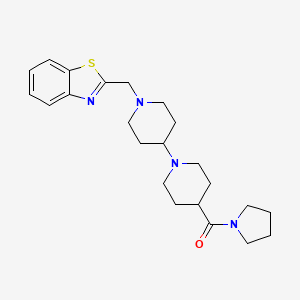
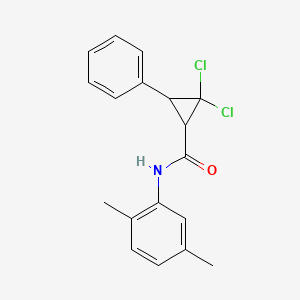
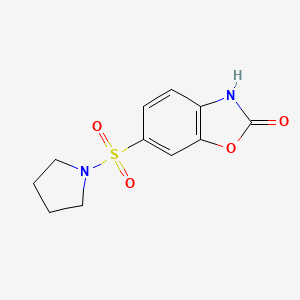
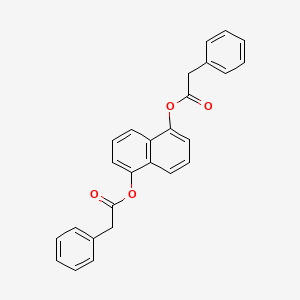
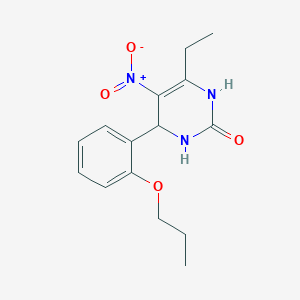
![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)